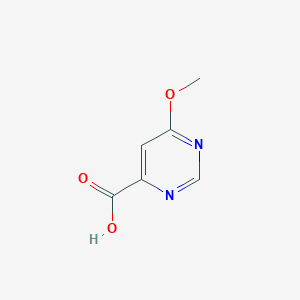
6-methoxypyrimidine-4-carboxylic Acid
Übersicht
Beschreibung
6-methoxypyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine carboxylic acids. It is characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 4th position on the pyrimidine ring. This structure is a key feature in various chemical reactions and biological evaluations, as it can serve as a building block for more complex molecules with potential pharmacological activities.
Synthesis Analysis
The synthesis of compounds related to 6-methoxypyrimidine-4-carboxylic acid often involves multi-step reactions with regioselective control. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar methoxy and carboxylic acid functional group arrangement, was achieved through a sequence of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate. This process included methoxylation, oxidation, nucleophilic substitution, and bromination steps, resulting in an overall yield of 67% .
Molecular Structure Analysis
The molecular structure of compounds related to 6-methoxypyrimidine-4-carboxylic acid can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a compound with a methoxy group and a pyrimidine ring was characterized by X-ray analysis, revealing the presence of intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the chemical behavior and potential interactions of these molecules.
Chemical Reactions Analysis
Compounds with the 6-methoxypyrimidine moiety can participate in various chemical reactions. For example, the synthesis of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates from 6-methoxycarbonylpyridine-2-carboxylic acid involved a sequence of reactions, including the formation of stable complexes with Cu(II) ions . These reactions are significant for the development of catalysts and other functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxypyrimidine-4-carboxylic acid derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, the introduction of a methoxy group can affect the molecule's solubility, boiling point, and melting point. The carboxylic acid group contributes to the acidity and potential for salt formation. These properties are essential for the compound's reactivity and its application in various chemical and biological contexts.
Wissenschaftliche Forschungsanwendungen
Application 1: Anti-inflammatory Agents
- Summary : Pyrimidine derivatives, including 6-methoxypyrimidine-4-carboxylic Acid, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
- Results : Studies have shown that pyrimidines can significantly reduce inflammation markers, with some compounds exhibiting potent anti-inflammatory effects. Detailed SAR analysis provides insights for synthesizing novel analogs with enhanced activities and minimal toxicity .
Application 2: Organic Synthesis
- Summary : Carboxylic acids, including 6-methoxypyrimidine-4-carboxylic Acid, play a crucial role in organic synthesis. They are used to obtain small molecules and macromolecules, and as intermediates in various synthetic pathways .
- Results : The use of 6-methoxypyrimidine-4-carboxylic Acid in organic synthesis has led to the creation of diverse compounds with potential applications in different fields, including pharmaceuticals and materials science .
Application 3: Nanotechnology
- Summary : In nanotechnology, carboxylic acids are used to modify the surface of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
- Results : The functionalization with carboxylic acids enhances the compatibility of nanoparticles with other materials, which is crucial for developing advanced nanocomposites and devices .
Application 4: Polymer Chemistry
- Summary : Carboxylic acids are employed in polymer chemistry as monomers, additives, and catalysts .
- Results : The incorporation of carboxylic acids into polymers can improve their properties, such as thermal stability, mechanical strength, and chemical resistance .
Application 5: Medicinal Chemistry
- Summary : Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases due to their diverse pharmacological effects .
- Results : The development of new medicinal compounds using pyrimidine derivatives has expanded the arsenal of drugs available for treating bacterial, viral, and fungal infections, as well as tuberculosis and other conditions .
Application 6: Biomedical Applications
- Summary : Nucleic acids, which include pyrimidine bases, are central to various biomedical applications, including gene therapy and diagnostics .
- Results : The use of pyrimidine derivatives in biomedical applications has led to advancements in the treatment and diagnosis of genetic disorders .
Application 7: Antioxidant Research
- Summary : Pyrimidine derivatives are known to exhibit antioxidant properties, which are crucial in combating oxidative stress in biological systems .
- Results : The compound has shown potential as an antioxidant, providing a protective effect against oxidative damage, which is implicated in various diseases .
Application 8: Antibacterial and Antiviral Research
- Summary : Pyrimidine derivatives, including 6-methoxypyrimidine-4-carboxylic Acid, have been investigated for their antibacterial and antiviral activities .
- Results : Some studies have reported that pyrimidine derivatives can inhibit the growth of certain bacteria and viruses, suggesting their potential use as antimicrobial agents .
Application 9: Agricultural Chemistry
- Summary : In agricultural chemistry, pyrimidine derivatives are explored for their use as pesticides and herbicides .
- Results : The compound has been found to possess pesticidal properties, offering a new approach to pest management in agriculture .
Application 10: Material Science
- Summary : Carboxylic acids are utilized in material science for the modification of material surfaces and the synthesis of new materials .
- Results : The modification of material surfaces with this compound has led to the development of materials with improved characteristics for various applications .
Application 11: Catalysis
- Summary : Pyrimidine derivatives serve as catalysts in various chemical reactions due to their ability to stabilize transition states .
- Results : The use of this compound as a catalyst has been shown to increase reaction rates and yields, making it valuable for industrial processes .
Application 12: Environmental Science
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLLRPFWZLSHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391213 | |
| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxypyrimidine-4-carboxylic Acid | |
CAS RN |
38214-45-8 | |
| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)
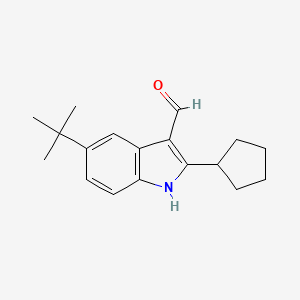
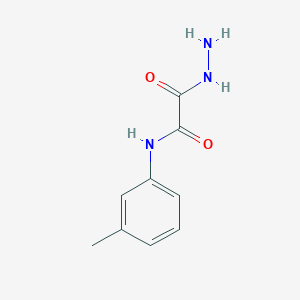
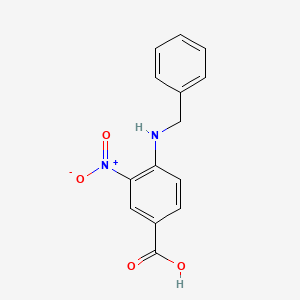
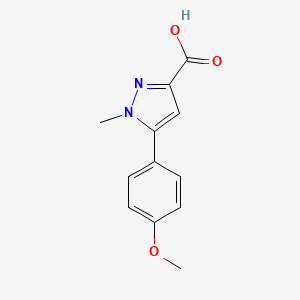
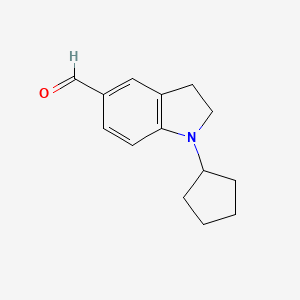
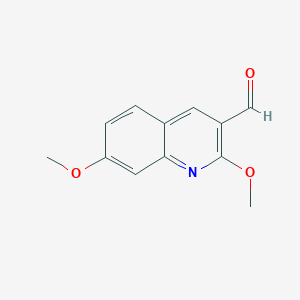
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)
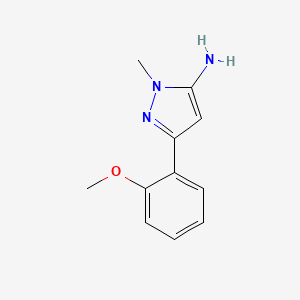
![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)
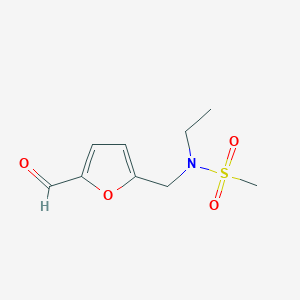
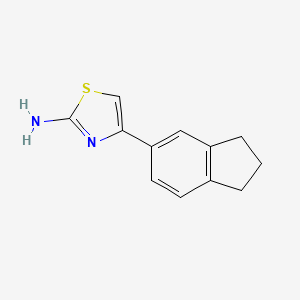
![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)
![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)